1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-12(14-10-11-4-1-2-5-13(11)21-14)7-8-17-16(20)18-15-6-3-9-22-15/h1-6,9-10,12,19H,7-8H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVNRWOXTJXUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea, designated by its CAS number 1448133-47-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is C₁₆H₁₆N₂O₃S, with a molecular weight of 316.4 g/mol. Its structure features a benzofuran moiety linked to a thiophenyl urea group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1448133-47-8 |
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 316.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Potential
Recent studies have indicated that compounds structurally related to 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea exhibit anticancer properties. For instance, derivatives with similar functional groups have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study investigated the cytotoxic effects of a related compound on FaDu hypopharyngeal tumor cells, revealing enhanced apoptosis compared to standard treatments like bleomycin. This suggests that the benzofuran and thiophene components may synergistically enhance anticancer activity .
Antimicrobial Activity
Compounds containing benzofuran and thiophene rings have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Quantitative structure–activity relationship (QSAR) studies have been employed to predict the antimicrobial efficacy of similar compounds, indicating that structural modifications can significantly impact activity .
The biological activity of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to programmed cell death.
Research Findings
Various studies have explored the biological implications of similar compounds:
- Anticancer Studies : Research indicates that compounds with benzofuran and thiophene moieties can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .
- Antimicrobial Efficacy : QSAR models have highlighted the importance of specific structural features in enhancing the antimicrobial activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The compound’s structure shares key features with other urea derivatives in the evidence, but differences in substituents lead to distinct physicochemical and biological behaviors:
Key Observations :
- Adamantyl vs. Benzofuran-Hydroxypropyl : Adamantyl groups (e.g., in compounds 40–46 ) confer rigidity and lipophilicity, enhancing membrane permeability. In contrast, the benzofuran-hydroxypropyl group in the target compound may improve solubility while retaining aromatic interactions.
- Heteroaryl Urea Variations : Thiophene-substituted ureas (e.g., compound 40 and Tioclomarol ) often exhibit enhanced electronic properties due to sulfur’s polarizability. The target compound’s thiophene moiety could similarly influence binding interactions.
- Biological Activity : Adamantyl-urea derivatives in demonstrate anti-tuberculosis activity, suggesting urea scaffolds with bulky substituents may target mycobacterial enzymes. The target compound’s benzofuran-thiophene combination could offer unique selectivity profiles.
Pharmacological and Toxicological Considerations
- Anti-Tuberculosis Activity : Adamantyl-ureas in show moderate activity, with compound 40 (42.4% yield) as a lead candidate . The target compound’s benzofuran-thiophene scaffold may enhance activity against resistant strains, though this remains speculative without direct data.
- Metabolic Stability : The hydroxypropyl group in the target compound could increase susceptibility to oxidative metabolism compared to adamantyl or nitroaryl groups (e.g., compound in ).
Q & A
Q. How can in silico toxicology models guide the design of safer analogs?
- Answer : Apply DEREK Nexus for structural alerts (e.g., mutagenic thiophene epoxides). QSAR models (e.g., TOPKAT) predict carcinogenicity and hepatotoxicity. Mitigate risks by replacing reactive groups (e.g., substituting thiophene with furan) or introducing detoxifying motifs (e.g., glucuronidation sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
